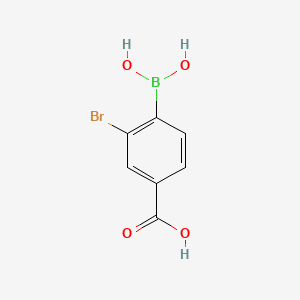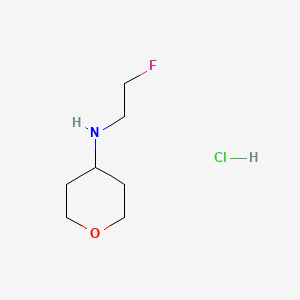![molecular formula C8H7Cl2NO B13453250 6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride](/img/structure/B13453250.png)
6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Chloromethyl)furo[3,2-b]pyridine hydrochloride is a chemical compound with the molecular formula C8H7Cl2NO It is a derivative of furo[3,2-b]pyridine, characterized by the presence of a chloromethyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)furo[3,2-b]pyridine hydrochloride typically involves the chloromethylation of furo[3,2-b]pyridine. One common method includes the reaction of furo[3,2-b]pyridine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
6-(Chloromethyl)furo[3,2-b]pyridine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can modify the furo[3,2-b]pyridine ring or the chloromethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylic acid or aldehyde derivative.
科学的研究の応用
6-(Chloromethyl)furo[3,2-b]pyridine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals, enhancing the efficiency and effectiveness of these products.
作用機序
The mechanism of action of 6-(chloromethyl)furo[3,2-b]pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of receptor function. The furo[3,2-b]pyridine ring can interact with various molecular targets, influencing biological pathways and cellular processes.
類似化合物との比較
Similar Compounds
Furo[2,3-b]pyridine: Similar in structure but with the furan ring fused at a different position.
Furo[3,2-c]pyridine: Another isomer with the furan ring fused at a different position.
Benzofuran: Lacks the nitrogen atom present in furopyridines, resulting in different chemical properties.
Uniqueness
6-(Chloromethyl)furo[3,2-b]pyridine hydrochloride is unique due to the presence of both the chloromethyl group and the furo[3,2-b]pyridine ring. This combination imparts specific reactivity and biological activity, making it a valuable compound in various research and industrial applications. The additional nitrogen atom in the furo[3,2-b]pyridine ring enhances its ability to form hydrogen bonds and interact with biological targets, distinguishing it from other similar compounds.
特性
分子式 |
C8H7Cl2NO |
|---|---|
分子量 |
204.05 g/mol |
IUPAC名 |
6-(chloromethyl)furo[3,2-b]pyridine;hydrochloride |
InChI |
InChI=1S/C8H6ClNO.ClH/c9-4-6-3-8-7(10-5-6)1-2-11-8;/h1-3,5H,4H2;1H |
InChIキー |
LMBLGROAQAAWFJ-UHFFFAOYSA-N |
正規SMILES |
C1=COC2=C1N=CC(=C2)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate](/img/structure/B13453171.png)
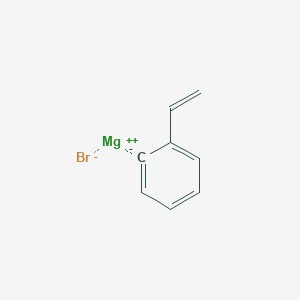
![Imidazo[1,2-b]pyridazin-3-ylboronic acid](/img/structure/B13453180.png)
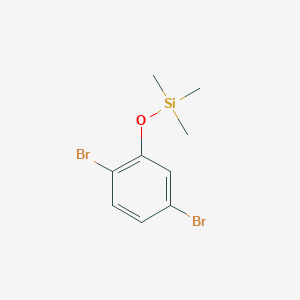

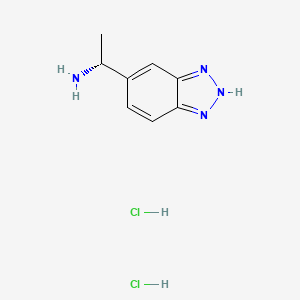
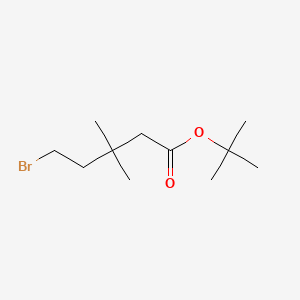
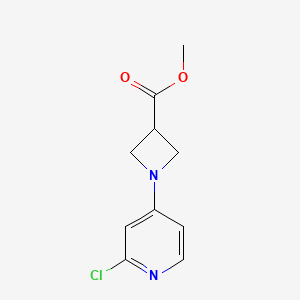
![Methyl[3-(trimethylsilyl)propyl]amine hydrochloride](/img/structure/B13453227.png)

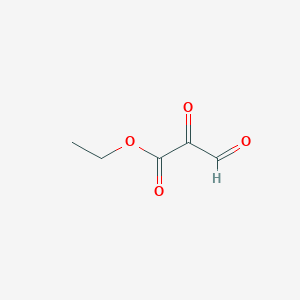
![3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline] hydrochloride](/img/structure/B13453239.png)
